molecular formula C15H15NO2 B15245855 3-(Diphenylamino)propanoic acid

3-(Diphenylamino)propanoic acid

Cat. No.: B15245855
M. Wt: 241.28 g/mol
InChI Key: RWJGIKDQRMKHPD-UHFFFAOYSA-N
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Description

3-(Diphenylamino)propanoic acid is an organic compound characterized by the presence of a diphenylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylamino)propanoic acid typically involves the reaction of diphenylamine with a suitable propanoic acid derivative. One common method is the condensation of diphenylamine with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The diphenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-(Diphenylamino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Diphenylamino)propanoic acid exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to modulate biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diphenylamino)propanoic acid is unique due to the presence of the diphenylamino group, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and other advanced materials.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-(N-phenylanilino)propanoic acid

InChI

InChI=1S/C15H15NO2/c17-15(18)11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)

InChI Key

RWJGIKDQRMKHPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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